2-Amino-6-phosphonohexanoic acid
Overview
Description
“2-Amino-6-phosphonohexanoic acid”, also known as L-AP6, is an excitatory glutamate analogue . It is a solid substance with a white color . The empirical formula is C6H14NO5P and the molecular weight is 211.15 .
Molecular Structure Analysis
The SMILES string of “2-Amino-6-phosphonohexanoic acid” isN [C@@H] (CCCCP (O) (O)=O)C (O)=O
. The InChI is 1S/C6H14NO5P/c7-5 (6 (8)9)3-1-2-4-13 (10,11)12/h5H,1-4,7H2, (H,8,9) (H2,10,11,12)/t5-/m0/s1
. Physical And Chemical Properties Analysis
“2-Amino-6-phosphonohexanoic acid” is a solid substance with a white color .Scientific Research Applications
1. Biosensor Development
A study by Aydın and Sezgintürk (2018) demonstrated the use of 6-phosphonohexanoic acid in the development of a disposable, ultra-sensitive biosensor. This biosensor, based on an ITO platform, is designed for the electrochemical detection of interleukin 1β (IL-1β), a biomarker for cancer, in human serum and saliva. The application of 6-phosphonohexanoic acid in this context represents a novel approach for the immobilization of biomolecules, contributing to advancements in biosensing technologies (Aydın & Sezgintürk, 2018).
2. Biofunctionalization of Diamond Electrodes
Research by Caterino et al. (2014) explored the biofunctionalization of diamond electrodes using 6-phosphonohexanoic acid. This work is significant in the context of bioelectronics, where the integration of organic molecules with diamond surfaces is crucial. The study showed that 6-phosphonohexanoic acid can serve as an effective linker for tethering electroactive proteins onto diamond surfaces, highlighting its potential in the development of bioelectronic devices (Caterino et al., 2014).
3. Quantum Dot Synthesis
Concina et al. (2010) utilized 6-phosphonohexanoic acid in the one-pot synthesis of bi-linker stabilized CdSe quantum dots. This approach, involving the use of 6-phosphonohexanoic acid as a ligand and stabilizer, is crucial for generating materials with specific polar characteristics required in various end applications. This research contributes to the field of material science, particularly in the synthesis and stabilization of quantum dots (Concina et al., 2010).
properties
IUPAC Name |
2-amino-6-phosphonohexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14NO5P/c7-5(6(8)9)3-1-2-4-13(10,11)12/h5H,1-4,7H2,(H,8,9)(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIOXWRQXHFVNLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCP(=O)(O)O)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14NO5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00913181 | |
Record name | 6-Phosphononorleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00913181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-phosphonohexanoic acid | |
CAS RN |
78944-89-5 | |
Record name | 6-Phosphononorleucine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78944-89-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-6-phosphonohexanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078944895 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Phosphononorleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00913181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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